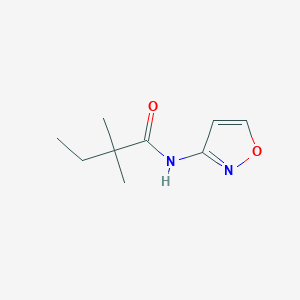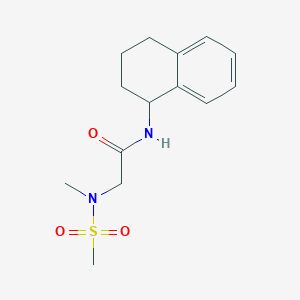
N-3-isoxazolyl-2,2-dimethylbutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-3-isoxazolyl-2,2-dimethylbutanamide, also known as IDRA-21, is a synthetic compound that belongs to the ampakine family. Ampakines are a class of compounds that modulate the activity of AMPA receptors in the brain, which are important for learning and memory processes. IDRA-21 has been shown to enhance cognitive function in animal models and has potential therapeutic applications in the treatment of neurological disorders.
作用機序
N-3-isoxazolyl-2,2-dimethylbutanamide acts as a positive allosteric modulator of AMPA receptors. AMPA receptors are ionotropic glutamate receptors that are involved in synaptic transmission and plasticity. By binding to a specific site on the receptor, N-3-isoxazolyl-2,2-dimethylbutanamide enhances the activity of AMPA receptors, leading to increased synaptic transmission and improved cognitive function.
Biochemical and Physiological Effects:
N-3-isoxazolyl-2,2-dimethylbutanamide has been shown to have a number of biochemical and physiological effects. In addition to enhancing LTP and improving memory consolidation, N-3-isoxazolyl-2,2-dimethylbutanamide has been shown to increase the release of acetylcholine in the hippocampus, which is a neurotransmitter that is important for learning and memory. N-3-isoxazolyl-2,2-dimethylbutanamide has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons.
実験室実験の利点と制限
N-3-isoxazolyl-2,2-dimethylbutanamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified, which makes it a useful tool for studying the mechanisms of cognitive function. Additionally, N-3-isoxazolyl-2,2-dimethylbutanamide has been shown to have a high degree of selectivity for AMPA receptors, which reduces the likelihood of off-target effects. However, there are also limitations to using N-3-isoxazolyl-2,2-dimethylbutanamide in lab experiments. For example, it has a short half-life in vivo, which can make it difficult to administer and study in animal models.
将来の方向性
There are several future directions for research on N-3-isoxazolyl-2,2-dimethylbutanamide. One area of interest is the potential therapeutic applications of N-3-isoxazolyl-2,2-dimethylbutanamide for the treatment of neurological disorders such as Alzheimer's disease. Another area of research is the development of more potent and selective ampakines that can modulate AMPA receptors with greater specificity and efficacy. Additionally, there is interest in studying the long-term effects of N-3-isoxazolyl-2,2-dimethylbutanamide on cognitive function and synaptic plasticity. Overall, N-3-isoxazolyl-2,2-dimethylbutanamide is a promising compound that has the potential to enhance our understanding of the mechanisms of cognitive function and to lead to the development of new treatments for neurological disorders.
合成法
N-3-isoxazolyl-2,2-dimethylbutanamide can be synthesized through a series of chemical reactions. The first step involves the reaction of 3,5-dimethylisoxazole with 2,2-dimethylbutyryl chloride to form 3-(2,2-dimethylbutyryloxy)-5-methylisoxazole. This intermediate is then reacted with hydroxylamine hydrochloride to yield N-3-isoxazolyl-2,2-dimethylbutanamide.
科学的研究の応用
N-3-isoxazolyl-2,2-dimethylbutanamide has been extensively studied in animal models for its potential therapeutic applications. In one study, N-3-isoxazolyl-2,2-dimethylbutanamide was shown to enhance long-term potentiation (LTP) in the hippocampus, which is a process that is important for learning and memory. Another study demonstrated that N-3-isoxazolyl-2,2-dimethylbutanamide improved memory consolidation in rats. These findings suggest that N-3-isoxazolyl-2,2-dimethylbutanamide could be useful for the treatment of cognitive deficits associated with neurological disorders such as Alzheimer's disease.
特性
IUPAC Name |
2,2-dimethyl-N-(1,2-oxazol-3-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c1-4-9(2,3)8(12)10-7-5-6-13-11-7/h5-6H,4H2,1-3H3,(H,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APTMOLALAQHOAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C(=O)NC1=NOC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-dimethyl-N-(1,2-oxazol-3-yl)butanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(2,3-dichlorophenyl)-2-(propylthio)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B6075888.png)
![N-[4-(acetylamino)phenyl]-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B6075892.png)
![1-(1-methyl-1H-imidazol-2-yl)-2-(thieno[2,3-d]pyrimidin-4-ylamino)ethanol](/img/structure/B6075904.png)

![(3-chlorophenyl)(1-{[5-(3-isoxazolyl)-2-thienyl]sulfonyl}-3-piperidinyl)methanone](/img/structure/B6075918.png)
![1-cyclopentyl-4-{3-[3-(diethylamino)-2-hydroxypropoxy]-4-methoxybenzyl}-2-piperazinone](/img/structure/B6075921.png)
![3-{1-[(1,2-dimethyl-1H-indol-3-yl)methyl]-4-piperidinyl}-N-[(1-ethyl-2-pyrrolidinyl)methyl]propanamide](/img/structure/B6075925.png)
![N-bicyclo[2.2.1]hept-2-yl-3-(4-morpholinylmethyl)benzamide](/img/structure/B6075938.png)
![N-(4-methoxyphenyl)[1]benzofuro[3,2-d]pyrimidin-4-amine](/img/structure/B6075945.png)
![4-[4-(mesityloxy)but-2-en-1-yl]morpholine hydrochloride](/img/structure/B6075949.png)
![1-{1-methyl-2-[(2-methylphenyl)amino]-2-oxoethyl}-N-(2-methylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B6075950.png)
![4-benzyl-N-[3-(2-methoxyphenyl)-2-propen-1-ylidene]-1-piperazinamine](/img/structure/B6075962.png)
![2-cyclopentyl-7-(2-fluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6075967.png)
![3-butyl-4-[(2-ethoxy-3-pyridinyl)carbonyl]-1-methyl-2-piperazinone](/img/structure/B6075984.png)